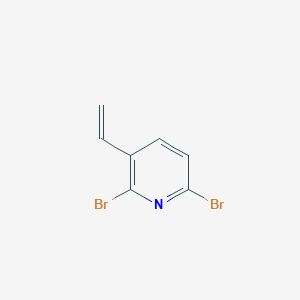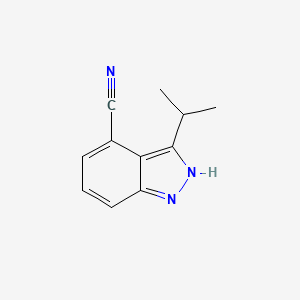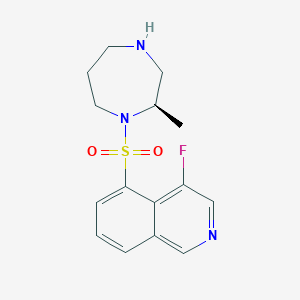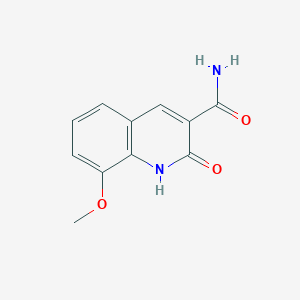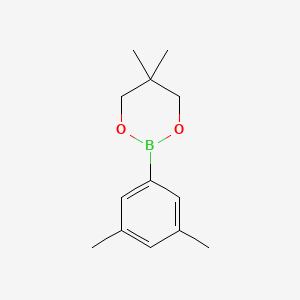
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is characterized by its unique structure, which includes a boron atom integrated into a dioxaborinane ring, and a 3,5-dimethylphenyl group attached to it. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common method where a B-H bond is added across a carbon-carbon double or triple bond. This reaction is generally rapid and proceeds with syn-selectivity and anti-Markovnikov addition .
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The process would require precise control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can be reduced to form boranes.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is widely used in scientific research due to its versatility:
Biology: The compound can be used to synthesize biologically active molecules.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane exerts its effects involves the formation of boron-carbon bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The boron atom acts as a Lewis acid, facilitating the reaction by stabilizing intermediates.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
- 3,5-Dimethylphenylboronic acid
Uniqueness
2-(3,5-Dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which provides enhanced stability and reactivity compared to other boronic acids. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C13H19BO2 |
|---|---|
Molecular Weight |
218.10 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO2/c1-10-5-11(2)7-12(6-10)14-15-8-13(3,4)9-16-14/h5-7H,8-9H2,1-4H3 |
InChI Key |
DVLRVFZZFQHHRB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



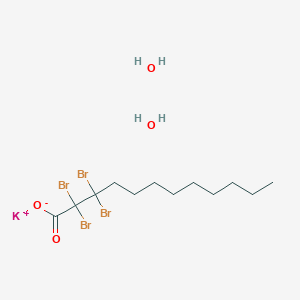
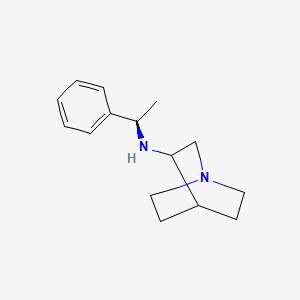
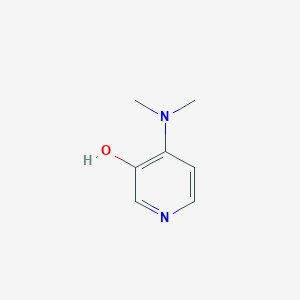
![7-Bromoimidazo[2,1-f][1,2,4]triazine](/img/structure/B12964477.png)
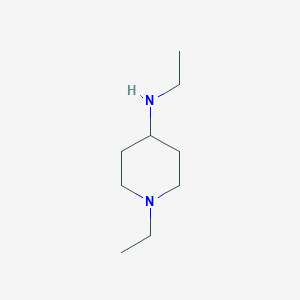

![Methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5,5-dioxide](/img/structure/B12964501.png)

